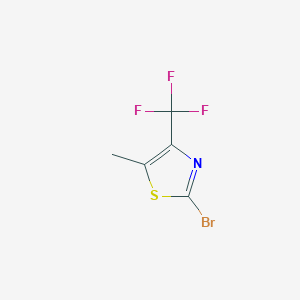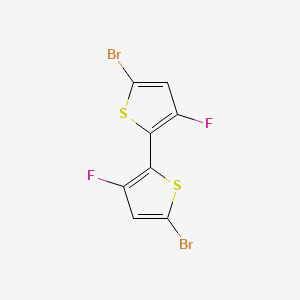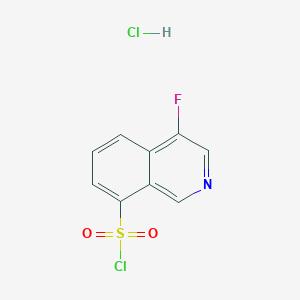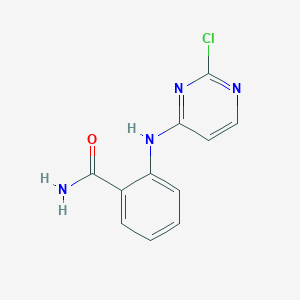![molecular formula C19H17ClN4O5 B12098059 [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a chlorinated purine derivative, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach is to start with a chlorinated purine derivative, which undergoes glycosylation to introduce the oxolan ring. This intermediate is then esterified with acetic acid and benzoic acid derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the purine base or ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the purine base .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activities or binding affinities.
Medicine
Medically, derivatives of this compound could be explored for their potential antiviral or anticancer properties. The chlorinated purine base is of particular interest due to its potential to interfere with nucleic acid synthesis in pathogens or cancer cells .
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or pharmaceuticals .
Mecanismo De Acción
The mechanism of action of [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleic acid synthesis. This inhibition can disrupt cellular processes in pathogens or cancer cells, leading to their death or reduced proliferation .
Comparación Con Compuestos Similares
Similar Compounds
[3,4-bis(acetyloxy)-5-(2-amino-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate: Similar structure but with different functional groups.
[3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate: Another derivative with benzoyl groups instead of acetyl groups.
Uniqueness
What sets [4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both acetyl and benzoate esters, along with the chlorinated purine base, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C19H17ClN4O5 |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
[4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3 |
Clave InChI |
HCRYZQKBFPVPFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)



![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)





![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)

